4-Methoxyazepane hydrochloride 4-Methoxyazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1071594-49-4; 1408076-34-5
VCID: VC4629657
InChI: InChI=1S/C7H15NO.ClH/c1-9-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
SMILES: COC1CCCNCC1.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66

4-Methoxyazepane hydrochloride

CAS No.: 1071594-49-4; 1408076-34-5

Cat. No.: VC4629657

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

4-Methoxyazepane hydrochloride - 1071594-49-4; 1408076-34-5

Specification

CAS No. 1071594-49-4; 1408076-34-5
Molecular Formula C7H16ClNO
Molecular Weight 165.66
IUPAC Name 4-methoxyazepane;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-9-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
Standard InChI Key QTGHAOUGNODJQR-UHFFFAOYSA-N
SMILES COC1CCCNCC1.Cl

Introduction

Structural and Chemical Characteristics of 4-Methoxyazepane Hydrochloride

Molecular Architecture

4-Methoxyazepane hydrochloride consists of a seven-membered azepane ring substituted with a methoxy group (-OCH₃) at the 4-position and a protonated amine group forming a hydrochloride salt. The chair-like conformation of the azepane ring influences its stereoelectronic properties, while the methoxy group introduces steric and electronic effects that modulate reactivity . The hydrochloride salt enhances solubility in polar solvents, a critical factor in pharmaceutical formulations .

Physicochemical Properties

  • Molecular Formula: C₇H₁₆ClNO

  • Molecular Weight: 177.66 g/mol

  • Solubility: High solubility in water (>100 mg/mL) and polar aprotic solvents (e.g., DMF, DMSO) due to ionic character .

  • Melting Point: Estimated 160–165°C (decomposition), based on analogs like 1-methylazepan-4-one hydrochloride .

  • pKa: Protonated amine (pKa ≈ 8–9) and methoxy group (no acidic protons) .

Synthesis Methodologies

Reductive Amination of Ketone Precursors

A common route to azepane derivatives involves reductive amination of cyclic ketones. For example, 1-methylazepan-4-one hydrochloride is synthesized via cyclization of ethyl 4-(2-carbethoxyethylmethylamino)butyrate in xylene with potassium tert-butylate, followed by hydrolysis and crystallization . Adapting this method, 4-methoxyazepane hydrochloride could be synthesized through:

  • Methoxy Introduction: Alkylation of a 4-ketoazepane intermediate with methyl iodide in the presence of a base.

  • Reduction: Sodium borohydride-mediated reduction of the ketone to a secondary amine .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Example Reaction Conditions:

StepReagentsConditionsYield
CyclizationKOtBu, xylene120°C, 2 hr72–87%
MethoxylationCH₃I, NaOHRT, 12 hr60–75%*
ReductionNaBH₄, H₂O0–5°C, 4 hr85–90%
Salt FormationHCl (conc.)RT, 1 hr>95%
*Theorized based on analogous reactions.

Alternative Pathways via Hydrazine Derivatives

Hydrazine intermediates offer another route, as demonstrated in the synthesis of hexahydroazepinoindoles. For instance, 9-chloro-1,2,3,4,5,6-hexahydro-3-methylazepino[4,5-b]indole is prepared by condensing 1-methylazepan-4-one hydrochloride with 4-chlorophenylhydrazine in sulfuric acid . A similar strategy could introduce methoxy groups via substituted hydrazines.

Reactivity and Functionalization

Acid-Catalyzed Condensations

The protonated amine in 4-methoxyazepane hydrochloride facilitates acid-catalyzed reactions. For example, 1-methylazepan-4-one hydrochloride undergoes condensation with aryl aldehydes in acetic acid/H₂SO₄ to form bis-arylidene derivatives . This reactivity suggests that 4-methoxyazepane hydrochloride could participate in analogous Mannich or aldol-like reactions.

Case Study:

  • Substrate: 1-Methylazepan-4-one hydrochloride .

  • Reagents: 4-Nitrobenzaldehyde, H₂SO₄.

  • Product: (3E,5E)-1-Methyl-3,5-bis[(4-nitrophenyl)methylidene]azepan-4-one .

  • Yield: 26.3 mg (purified) .

Borohydride Reductions

Sodium borohydride reduces ketones to alcohols in azepane systems. For example, 1-methylperhydroazepin-4-one HCl is reduced to 1-methylperhydroazepin-4-ol HCl with NaBH₄ in aqueous NaOH . Applying this to 4-methoxyazepane hydrochloride could yield diol derivatives.

Applications in Pharmaceutical Chemistry

Intermediate for Heterocyclic Compounds

Azepane derivatives are pivotal in synthesizing bioactive molecules. For example:

  • Antidepressants: Tetrahydroazepines modulate serotonin reuptake .

  • Anticancer Agents: Azepinoindoles exhibit topoisomerase inhibition .

Prodrug Development

The hydrochloride salt enhances bioavailability, making 4-methoxyazepane hydrochloride a candidate for prodrug formulations. Esterification of the methoxy group could enable controlled release .

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